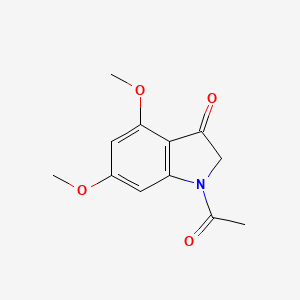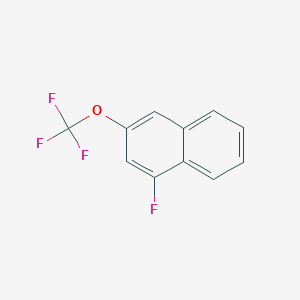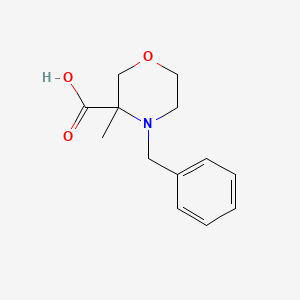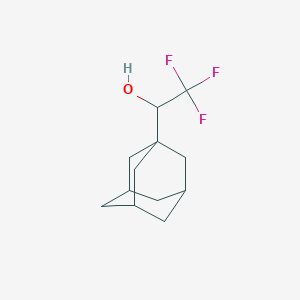
3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-chloro-8-fluoro-6-méthoxyquinolin-4(1H)-one est un dérivé de la quinoléine. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de nouveaux médicaments. Ce composé, avec ses substituants uniques, peut présenter des propriétés chimiques et biologiques intéressantes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-chloro-8-fluoro-6-méthoxyquinolin-4(1H)-one implique généralement les étapes suivantes :
Matières de départ : La synthèse commence avec des matières de départ disponibles dans le commerce, telles que la 8-fluoroquinoléine et la 3-chloro-6-méthoxyaniline.
Conditions de réaction : Les conditions de réaction peuvent inclure l’utilisation d’un solvant approprié (par exemple, l’éthanol ou l’acétonitrile), d’une base (par exemple, le carbonate de potassium) et d’un catalyseur (par exemple, le palladium sur charbon).
Étapes de la réaction : Les étapes clés peuvent impliquer des réactions de substitution nucléophile, de cyclisation et d’oxydation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement la mise à l’échelle des procédures de synthèse en laboratoire, l’optimisation des conditions de réaction pour obtenir des rendements plus élevés et la garantie de la pureté du produit final par des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 3-chloro-8-fluoro-6-méthoxyquinolin-4(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinolin-4(1H)-one.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de la dihydroquinoléine.
Substitution : Les substituants chloro et fluoro peuvent être remplacés par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés dans des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinolin-4(1H)-one, tandis que les réactions de substitution peuvent produire une variété de composés quinoléiniques substitués.
4. Applications de la recherche scientifique
La 3-chloro-8-fluoro-6-méthoxyquinolin-4(1H)-one peut avoir plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Enquête sur la possibilité d’un candidat médicament pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme intermédiaire chimique dans les processus industriels.
Applications De Recherche Scientifique
3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mécanisme D'action
Le mécanisme d’action de la 3-chloro-8-fluoro-6-méthoxyquinolin-4(1H)-one dépendrait de son activité biologique spécifique. En général, les dérivés de la quinoléine peuvent interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, et moduler leur activité. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique, la perturbation des processus cellulaires ou l’interaction avec l’ADN.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Le composé parent des dérivés de la quinoléine.
Chloroquine : Un médicament antipaludique bien connu ayant une structure de quinoléine.
Fluoroquinolones : Une classe d’antibiotiques ayant un noyau de quinoléine et des substituants fluorés.
Unicité
La 3-chloro-8-fluoro-6-méthoxyquinolin-4(1H)-one est unique en raison de sa combinaison spécifique de substituants chloro, fluoro et méthoxy. Ces substituants peuvent influencer considérablement la réactivité chimique et l’activité biologique du composé, ce qui le distingue des autres dérivés de la quinoléine.
Propriétés
Formule moléculaire |
C10H7ClFNO2 |
|---|---|
Poids moléculaire |
227.62 g/mol |
Nom IUPAC |
3-chloro-8-fluoro-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-5-2-6-9(8(12)3-5)13-4-7(11)10(6)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
JBORJVDQYJZXAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)F)NC=C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11876626.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol](/img/structure/B11876627.png)




![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)


![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)

